molecular formula C44H62O6S2 B3025728 (3beta)-Lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate) CAS No. 77265-02-2

(3beta)-Lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate)

Cat. No. B3025728
CAS RN: 77265-02-2
M. Wt: 751.1 g/mol
InChI Key: AYIBIENYUPMCJM-MVYPDMSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3β)-Lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate) is a synthetic molecule that has been studied for its potential applications in scientific research. It is an organic compound with a bicyclic structure that is composed of two fused rings, a bicyclo[3.3.1]nonane ring and a benzene ring. The compound is also known as 4-methylbenzenesulfonate and is a derivative of lupane, a naturally occurring triterpene. This compound has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and drug development. In We will also discuss potential future directions for research on this compound.

Scientific Research Applications

  • Antidiabetic Activity : A study revealed that a similar compound, lup-20 (29)-ene-3α,6 β-diol, identified in Diospyros melanoxylon Roxb. leaves, showed significant improvement in diabetes-induced oxidative stress in rats, suggesting potential antidiabetic properties (Sharma et al., 2018).

  • Anti-HIV Agents : Research on betulinic acid derivatives, which are structurally similar to the given compound, showed potent anti-HIV activity. These studies indicate the potential of lupane derivatives in developing antiviral medications (Qian et al., 2009).

  • Antitumor Activity : Lupane-type triterpenoids from Glochidion zeylanicum and Phyllanthus flexuosus exhibited inhibitory effects on Epstein-Barr virus early antigen activation and potential anti-tumor properties (Tanaka et al., 2004).

  • Antimalarial Agents : Lupeol-based libraries, using lup-20(29)-ene as a scaffold, were synthesized and evaluated for antimalarial activity against Plasmodium falciparum, demonstrating potential in antimalarial drug development (Srinivasan et al., 2002).

  • Cytotoxic Properties : Several studies have shown that lupane-type triterpenoids possess cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Martucciello et al., 2010).

  • Silver Nanocomposites : Research into copolymers of betulin esters and silver nanocomposites based on lup-20(29)-ene-3,28-diol suggests applications in medical materials development due to their cytotoxic activity (Gorbunova et al., 2016).

properties

IUPAC Name

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(4-methylphenyl)sulfonyloxy-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62O6S2/c1-29(2)34-20-25-44(28-49-51(45,46)32-14-10-30(3)11-15-32)27-26-42(8)35(39(34)44)18-19-37-41(7)23-22-38(40(5,6)36(41)21-24-43(37,42)9)50-52(47,48)33-16-12-31(4)13-17-33/h10-17,34-39H,1,18-28H2,2-9H3/t34-,35+,36-,37+,38-,39+,41-,42+,43+,44+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIBIENYUPMCJM-MVYPDMSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(C2C4CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@]23CC[C@H]([C@@H]2[C@H]4CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(CC3)C)C)(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3beta)-Lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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